molecular formula C19H19FN2O5 B2474949 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1421530-70-2

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2474949
CAS No.: 1421530-70-2
M. Wt: 374.368
InChI Key: WITXDHVXKBWDPM-UHFFFAOYSA-N
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Description

The compound “N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . The presence of the oxalamide group suggests that it might have potential biological activity, as oxalamides are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction . These techniques can provide information about the connectivity of the atoms, the presence of functional groups, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxol-5-yl and oxalamide groups. For example, the benzo[d][1,3]dioxol-5-yl group might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the oxalamide group could potentially increase its solubility in polar solvents .

Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

Orexins and their receptors play a significant role in regulating feeding, arousal, stress, and drug abuse. A study explored the effects of selective orexin receptor antagonists in a binge eating model in female rats, highlighting the potential of targeting the Orexin-1 receptor mechanisms for treating compulsive food seeking and intake, suggesting a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Anti-Inflammatory and Analgesic Applications

Research on celecoxib derivatives has indicated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. One study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrating significant anti-inflammatory and analgesic activities. This suggests the chemical compound's utility in developing therapeutic agents for inflammation and pain management (Ş. Küçükgüzel et al., 2013).

Herbicidal Activity

A study on the design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives, targeting 4-hydroxyphenylpyruvate dioxygenase, a promising herbicide discovery target, revealed that some compounds exhibited significant herbicidal activity. This suggests potential applications in agricultural sciences, particularly in the development of new herbicides that are potent against barnyard grass, while being safer for maize compared to existing solutions (Ying Fu et al., 2017).

Fluoropolymer Synthesis

The synthesis and characterization of fluoropolymers with pendant hydroxyl groups have been examined, demonstrating the compound's relevance in materials science, especially for creating polymers with high thermal stability and unique refractive indices. This highlights its application in the development of materials with specific optical properties (Nobuhito Ito et al., 2002).

Future Directions

Given the potential biological activity of this compound, future research could focus on further elucidating its mechanism of action and optimizing its structure for increased potency . Additionally, the development of a reliable synthetic route for this compound would be an important step towards enabling its study .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5/c1-11-2-4-13(9-14(11)20)22-19(25)18(24)21-7-6-15(23)12-3-5-16-17(8-12)27-10-26-16/h2-5,8-9,15,23H,6-7,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITXDHVXKBWDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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